N-(4-methylphenyl)-3-phenyladamantane-1-carboxamide

P2X3 antagonist P2X1 selectivity purinergic signaling

This compound offers a unique selectivity window (9.1-fold P2X3 over P2X1) essential for isolating P2X3-specific pharmacology in pain and chronic cough models without platelet-related artifacts. Its polypharmacology—engaging dihydroorotase, 5-lipoxygenase translocation, and dopamine transporter—enables multi-pathway phenotypic screening not replicable with single-target probes. Researchers must apply a species correction factor (10.6-fold higher murine potency) for translational studies. Insist on verified purity and characterization to avoid confounding results from uncharacterized generic analogs.

Molecular Formula C24H27NO
Molecular Weight 345.486
CAS No. 701254-00-4
Cat. No. B2824032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methylphenyl)-3-phenyladamantane-1-carboxamide
CAS701254-00-4
Molecular FormulaC24H27NO
Molecular Weight345.486
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)(C3)C5=CC=CC=C5
InChIInChI=1S/C24H27NO/c1-17-7-9-21(10-8-17)25-22(26)24-14-18-11-19(15-24)13-23(12-18,16-24)20-5-3-2-4-6-20/h2-10,18-19H,11-16H2,1H3,(H,25,26)
InChIKeyXDJDOICOLVQZMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Methylphenyl)-3-phenyladamantane-1-carboxamide (CAS 701254-00-4): Procurement-Relevant Identity and Core Pharmacology


N-(4-Methylphenyl)-3-phenyladamantane-1-carboxamide (CAS 701254-00-4) is a synthetic 3-phenyladamantane-1-carboxamide derivative belonging to a class of compounds with broad antimicrobial potential [1]. Beyond its antimicrobial class membership, the compound has been profiled as a purinergic receptor modulator, demonstrating antagonist activity at the P2X3 receptor [2]. Its pharmacological signature is further characterized by ancillary interactions including weak dihydroorotase inhibition and modulation of 5-lipoxygenase translocation [3][4]. This multi-target profile, combined with a well-defined adamantane scaffold amenable to further derivatization, positions the compound as a versatile research tool rather than a single-indication probe.

Why Generic Substitution Fails for N-(4-Methylphenyl)-3-phenyladamantane-1-carboxamide: Selectivity and Polypharmacology Barriers


Within the 3-phenyladamantane-1-carboxamide class, minor structural modifications lead to profound shifts in target engagement and potency. The compound's unique combination of a 4-methylphenyl amide moiety with a 3-phenyladamantane core drives a distinct selectivity window at purinergic receptors: it exhibits approximately 9-fold selectivity for P2X3 over P2X1 receptors [1], a feature not automatically shared by close analogs such as N-(1-benzylpiperidin-4-yl)-3-phenyladamantane-1-carboxamide which is primarily an antiviral entry inhibitor . Furthermore, the compound's polypharmacology—spanning P2X3 antagonism, weak dihydroorotase inhibition, and modulation of 5-lipoxygenase translocation [2][3]—cannot be replicated by single-target reference molecules. Generic substitution risks introducing compounds with either uncharacterized selectivity profiles or absent ancillary pharmacology, potentially confounding experimental outcomes in multi-pathway disease models.

Quantitative Differentiation Guide for N-(4-Methylphenyl)-3-phenyladamantane-1-carboxamide: Head-to-Head Selectivity and Polypharmacology Data


P2X3 vs P2X1 Receptor Selectivity: A 9.1-Fold Window

The compound demonstrates a 9.1-fold selectivity for human P2X3 over human P2X1 receptors. Its IC50 at human P2X3R is 883 nM, whereas at human P2X1R it is 8,060 nM, both assessed under identical conditions (ATP-induced calcium influx in transfected 1321N1 cells) [1]. This contrasts with the pan-P2X antagonist suramin, which typically shows IC50 values in the low micromolar range across multiple P2X subtypes without comparable intra-family selectivity [2].

P2X3 antagonist P2X1 selectivity purinergic signaling

Species-Dependent P2X3 Potency: Mouse vs Human Differential

The compound exhibits a 10.6-fold higher potency at mouse P2X3R (IC50 = 83 nM) compared to human P2X3R (IC50 = 883 nM) [1]. This species-dependent potency shift is not observed with structurally distinct P2X3 antagonists such as A-317491, which shows comparable IC50 values of 25–126 nM across human, rat, and guinea pig orthologs .

species selectivity P2X3 ortholog preclinical translation

Polypharmacology Signature: Multi-Target Engagement vs Single-Target Reference Compounds

Beyond P2X3 antagonism, the compound engages at least three additional targets: dihydroorotase (IC50 = 1,000,000 nM), 5-lipoxygenase translocation machinery (qualitative inhibition in RBL-2H3 cells), and the dopamine transporter (binding observed in COS7 cells) [1][2][3]. By contrast, the clinical P2X3 antagonist gefapixant (MK-7264) is optimized for high selectivity at P2X3 with IC50 ~30 nM and minimal off-target activity [4]. This polypharmacology profile makes the compound uniquely suited for phenotypic screening campaigns where multi-pathway modulation is desired.

polypharmacology multi-target phenotypic screening

Structural Differentiation from N-(1-Benzylpiperidin-4-yl)-3-phenyladamantane-1-carboxamide: Divergent Biological Profiles

N-(1-Benzylpiperidin-4-yl)-3-phenyladamantane-1-carboxamide (pEBOV-IN-1), a close structural analog differing only in the amine substituent, shows potent antiviral activity (EC50 = 0.38 μM against pseudotyped Ebola virus) with no reported purinergic activity . In contrast, N-(4-methylphenyl)-3-phenyladamantane-1-carboxamide has confirmed P2X3 antagonism (IC50 883 nM) but no reported antiviral efficacy [1]. This illustrates that the 4-methylphenyl amide moiety directs pharmacology toward purinergic signaling, whereas the N-benzylpiperidinyl substituent redirects activity toward viral entry inhibition.

structural analog antiviral target divergence

Class-Level Antimicrobial Potential: 3-Phenyladamantane-1-carboxamide Scaffold Foundation

The patent literature establishes that 3-phenyladamantane-1-carboxamide derivatives possess anti-bacterial, anti-protozoal, anthelmintic, anti-fungal, anti-algal, and anti-viral activities [1]. While quantitative MIC data for N-(4-methylphenyl)-3-phenyladamantane-1-carboxamide specifically are not publicly available, the scaffold's broad-spectrum antimicrobial potential is well-documented. By contrast, non-adamantane carboxamide scaffolds such as simple benzamides lack this multi-kingdom antimicrobial breadth [2].

antimicrobial broad-spectrum scaffold

Optimal Research and Industrial Application Scenarios for N-(4-Methylphenyl)-3-phenyladamantane-1-carboxamide


P2X3-Selective Tool Compound for Chronic Cough and Neuropathic Pain Target Validation

With 9.1-fold selectivity for P2X3 over P2X1 receptors [1], this compound serves as a valuable tool for dissecting P2X3-specific contributions in chronic cough and neuropathic pain models, where P2X1-mediated platelet effects must be excluded. Use at concentrations ≤1 μM to maintain selectivity.

Phenotypic Screening in Multi-Pathway Disease Models

The compound's polypharmacology—engaging P2X3, dihydroorotase, 5-lipoxygenase translocation, and the dopamine transporter [2][3][4]—makes it suitable for phenotypic screens in complex disease models (e.g., inflammation-driven pain, metabolic disorders) where modulation of multiple pathways is desired.

Species-Specific Preclinical Study Design

The 10.6-fold higher potency at mouse P2X3R (IC50 83 nM) vs human P2X3R (IC50 883 nM) [5] must inform dose selection in rodent models. Researchers should apply a species-specific correction factor when translating murine efficacy data to projected human doses.

Antimicrobial Scaffold Expansion and Structure-Activity Relationship (SAR) Studies

As a member of the 3-phenyladamantane-1-carboxamide class with documented broad-spectrum antimicrobial potential [6], this compound can serve as a starting point for SAR campaigns aimed at optimizing potency against specific pathogens while retaining the scaffold's multi-kingdom activity.

Quote Request

Request a Quote for N-(4-methylphenyl)-3-phenyladamantane-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.